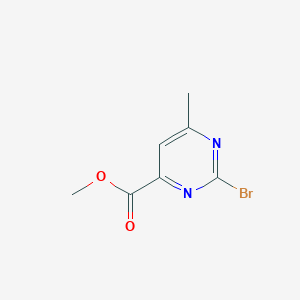
Methyl 2-bromo-6-methylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-6-methylpyrimidine-4-carboxylate: is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-6-methylpyrimidine-4-carboxylate typically involves the bromination of 6-methylpyrimidine-4-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically carried out in polar solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring.
Reduction Products: De-brominated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are crucial in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity makes it a versatile building block for various chemical processes .
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-6-methylpyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in π-π stacking interactions, further stabilizing the compound-target complex .
Comparación Con Compuestos Similares
- Methyl 4-bromo-6-methylpyrimidine-2-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Comparison: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications .
Propiedades
Fórmula molecular |
C7H7BrN2O2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
methyl 2-bromo-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3 |
Clave InChI |
GHVJAZCBJAAHDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















